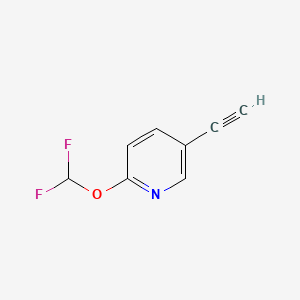
2-(Difluoromethoxy)-5-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 2-position and an ethynyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-ethynylpyridine typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: 2-(Difluoromethoxy)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
科学研究应用
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-(Difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
相似化合物的比较
2-(Trifluoromethoxy)-5-ethynylpyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-ethynylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-(Difluoromethoxy)-5-ethynylpyridine is unique due to the combination of the difluoromethoxy and ethynyl groups on a pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-3-4-7(11-5-6)12-8(9)10/h1,3-5,8H |
InChI 键 |
UGHVENKEZRJLHO-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CN=C(C=C1)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)

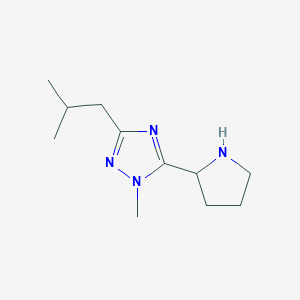
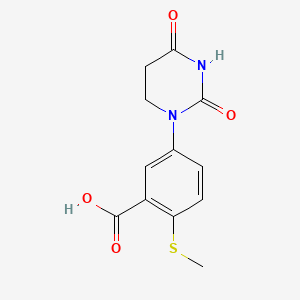

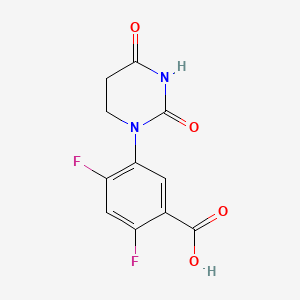
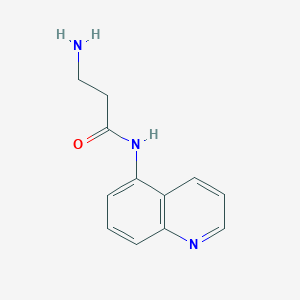
![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
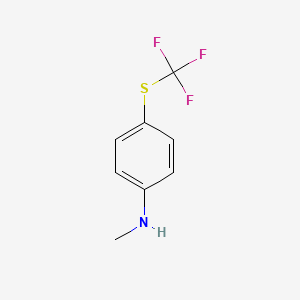
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)
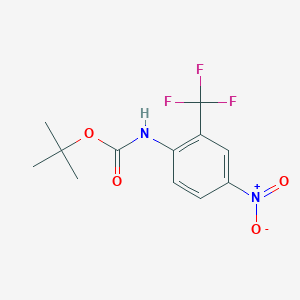
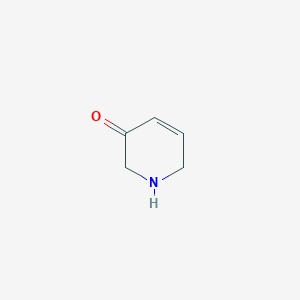
![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
